molecular formula C4H5ClO2 B110588 Isopropenyl chloroformate CAS No. 57933-83-2

Isopropenyl chloroformate

Cat. No.: B110588
CAS No.: 57933-83-2
M. Wt: 120.53 g/mol
InChI Key: AMMGCGVWJMRTQI-UHFFFAOYSA-N
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Description

Isopropenyl chloroformate is an organic compound with the molecular formula C₄H₅ClO₂. It is a colorless liquid that is known for its reactivity and is used in various chemical synthesis processes. The compound is also referred to as carbonochloridic acid, 1-methylethenyl ester .

Mechanism of Action

Target of Action

Isopropenyl chloroformate is primarily used as a reagent in organic synthesis Instead, it reacts with various compounds in chemical reactions, making it a versatile tool in the synthesis of more complex molecules .

Mode of Action

This compound undergoes solvolysis, a reaction involving the breaking of a bond in a molecule using water . The reaction can occur through two mechanisms: a dominant solvolysis-decomposition with the loss of the CO2 molecule in more ionizing solvents, and an association-dissociation mechanism in more nucleophilic pure alcohols and aqueous solutions .

Biochemical Pathways

The solvolysis of this compound can be analyzed using the Grunwald-Winstein equation, which takes into account the solvent nucleophilicity and ionizing power . The reaction’s mechanism can vary depending on the solvent used . In more ionizing solvents, the reaction proceeds through a solvolysis-decomposition mechanism with the loss of the CO2 molecule. In contrast, in more nucleophilic pure alcohols and aqueous solutions, an association-dissociation mechanism is believed to be operative .

Result of Action

The solvolysis of this compound results in the formation of isopropyl chloride in 2-33% of cases, with higher values observed in less nucleophilic solvents . This indicates that the reaction’s outcome can vary depending on the solvent’s properties.

Action Environment

The action of this compound is highly dependent on the environment, particularly the solvent used in the reaction . The solvent’s nucleophilicity and ionizing power significantly influence the reaction’s mechanism and outcome . Therefore, careful selection of the solvent is crucial when using this compound in synthesis reactions.

In terms of safety, this compound should be handled in a well-ventilated area to avoid inhalation . It should also be kept away from heat, sparks, open flames, and hot surfaces due to its flammability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropenyl chloroformate can be synthesized through the reaction of phosgene with isopropenyl alcohol. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:

COCl2+CH2=C(CH3)OHCH2=C(CH3)OCOCl+HCl\text{COCl}_2 + \text{CH}_2=\text{C(CH}_3)\text{OH} \rightarrow \text{CH}_2=\text{C(CH}_3)\text{OCOCl} + \text{HCl} COCl2​+CH2​=C(CH3​)OH→CH2​=C(CH3​)OCOCl+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where phosgene and isopropenyl alcohol are reacted under controlled temperatures and pressures. The process is designed to maximize yield while minimizing the release of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions: Isopropenyl chloroformate undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form isopropenyl alcohol, carbon dioxide, and hydrogen chloride.

Common Reagents and Conditions:

    Amines: Reacts to form carbamates.

    Alcohols: Reacts to form carbonates.

    Water: Hydrolyzes to form isopropenyl alcohol, carbon dioxide, and hydrogen chloride.

Major Products:

Scientific Research Applications

Isopropenyl chloroformate is used in various scientific research applications, including:

Comparison with Similar Compounds

  • Methyl Chloroformate
  • Ethyl Chloroformate
  • Isopropyl Chloroformate
  • Benzyl Chloroformate

Comparison: Isopropenyl chloroformate is unique due to its isopropenyl group, which imparts different reactivity compared to other chloroformates. For example, isopropyl chloroformate has a similar structure but lacks the double bond present in this compound, leading to different reactivity and applications .

Properties

IUPAC Name

prop-1-en-2-yl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO2/c1-3(2)7-4(5)6/h1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMGCGVWJMRTQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10206637
Record name Isopropenyl chloroformate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57933-83-2
Record name 1-Methylethenyl carbonochloridate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropenyl chloroformate
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Record name Isopropenyl chloroformate
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Record name Isopropenyl chloroformate
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Record name ISOPROPENYL CHLOROFORMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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